BenchChemオンラインストアへようこそ!

CYM5181

GPCR Drug Discovery S1P1 Agonist

CYM5181 is the foundational 3,5-diaryloxadiazole S1P1 agonist (EC50 ≈ 3.4 nM) that enables unique mechanistic studies. Unlike orthosteric agonists (FTY720-P, SEW2871), CYM5181 activates S1P1 independently of Arg120/Glu121, engaging a distinct hydrophobic pocket. This divergent binding pharmacology produces non-competitive inhibition profiles and differential signaling bias, making CYM5181 indispensable for receptor mutagenesis, signaling bias, and SAR benchmarking. As the precursor to the clinically optimized CYM-5442 (2.5-fold potency gain), CYM5181 serves as the essential reference scaffold for medicinal chemistry programs. Procure high-purity CYM5181 to support immune cell trafficking assays, target validation, and S1P1 probe studies without prodrug metabolism confounds.

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
Cat. No. B1669536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYM5181
SynonymsCYM5181;  CYM 5181;  CYM-5181.
Molecular FormulaC17H17N3O3
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC
InChIInChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3
InChIKeyMMKXHTDCKLZHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CYM5181: A Potent S1P1 Agonist for Immune Modulation and GPCR Research


CYM5181 is a synthetic small-molecule agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) central to lymphocyte trafficking and endothelial barrier function [1]. Identified through ultra-high-throughput screening, CYM5181 belongs to the 3,5-diaryloxadiazole chemical class and exhibits a pEC50 of 8.47 (EC50 ≈ 3.4 nM) at human S1P1 in GTPγS binding assays [2]. The compound has served as a foundational chemical probe for elucidating S1P1-mediated signaling and as the precursor scaffold for the more potent, clinically characterized derivative CYM-5442 .

Why CYM5181 Cannot Be Substituted with Generic S1P1 Agonists


Substituting CYM5181 with another S1P1 agonist (e.g., SEW2871, FTY720-P) is scientifically unsound due to fundamental differences in binding pharmacology. CYM5181 and its optimized derivative CYM-5442 activate S1P1 through a distinct hydrophobic pocket that does not require interaction with the orthosteric headgroup-binding residues Arg120 and Glu121 [1]. In contrast, endogenous S1P and clinical agonists like FTY720-P are strictly dependent on these residues for receptor activation [2]. This mechanistic divergence results in non-competitive inhibition profiles, differential signaling bias, and distinct structure-activity relationships that preclude simple functional substitution. The evidence below quantifies these critical points of differentiation.

CYM5181 Product-Specific Quantitative Differentiation Guide


CYM5181 vs. CYM-5442: Potency Evolution from Screening Hit to Optimized Lead

CYM5181 was the original ultra-high-throughput screening hit that gave rise to CYM-5442, a chemically optimized derivative with significantly enhanced potency. The evolution from CYM5181 to CYM-5442 exemplifies structure-activity optimization; while CYM5181 demonstrates an EC50 of 3.4 nM (pEC50 = 8.47) at human S1P1, CYM-5442 achieves an EC50 of 1.35 nM (pEC50 ≈ 8.87), representing a ~2.5-fold improvement in potency [1]. This quantitative difference is critical for researchers requiring the original scaffold for mechanistic studies versus those needing maximal potency for in vivo applications.

GPCR Drug Discovery S1P1 Agonist Potency

CYM5181 vs. SEW2871: Orthosteric vs. Allosteric Binding Modes

CYM5181 belongs to a class of S1P1 agonists (including CYM-5442) that activate the receptor independently of the orthosteric S1P binding site residues Arg120 and Glu121 [1]. In contrast, SEW2871, like S1P and FTY720-P, requires these residues for activity. This mechanistic distinction was demonstrated in receptor mutagenesis studies showing that CYM-5442 fully activates S1P1 R120A and E121A mutants, whereas S1P and SEW2871 show severely impaired or absent activation [2]. The non-competitive nature of CYM-5442 binding was further confirmed by W146 antagonist studies, where CYM-5442-mediated activation was non-competitively inhibited, while S1P, FTY720-P, and SEW2871 were competitively inhibited [2].

GPCR Pharmacology Binding Mechanism S1P1 Agonist Non-competitive

CYM5181 vs. FTY720-P: Divergent Potency and Clinical Stage

CYM5181 is a potent preclinical S1P1 agonist with an EC50 of 3.4 nM (pEC50 = 8.47) [1]. FTY720-P, the active phosphorylated metabolite of fingolimod, exhibits sub-nanomolar potency at S1P1 with reported EC50 values ranging from 0.21 nM to 0.6 nM [2]. While FTY720-P is >10-fold more potent than CYM5181, the latter serves as a distinct chemical scaffold with a divergent binding mode. Critically, FTY720 is a prodrug requiring in vivo phosphorylation and acts on multiple S1P receptor subtypes (S1P1,3,4,5), whereas CYM5181 and its derivatives offer a more selective pharmacological profile [3].

Immunology Drug Development S1P1 Agonist Potency Comparison

CYM5181 as a Chemical Scaffold for S1P1 Agonist Optimization

CYM5181 serves as the original ultra-high-throughput screening hit and chemical scaffold from which CYM-5442 was derived through medicinal chemistry optimization . The optimization involved modifications to the core 3,5-diaryloxadiazole structure, resulting in CYM-5442's enhanced potency (EC50 = 1.35 nM) and improved in vivo properties, including CNS penetration and lymphopenia induction [1]. This relationship positions CYM5181 as an essential reference compound for SAR studies, enabling researchers to benchmark novel S1P1 agonists against the original screening hit and understand the structural determinants of potency and selectivity.

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

In Vivo Lymphopenia: CYM5181 Class Efficacy vs. FTY720

While direct in vivo data for CYM5181 is limited, its optimized derivative CYM-5442 demonstrates robust S1P1-dependent lymphopenia in mice, decreasing B lymphocytes by 65% and T lymphocytes by 85% relative to vehicle at serum concentrations of ~50 nM [1]. This efficacy is comparable to the lymphopenic effects of FTY720, though achieved via a distinct binding mechanism. The reversal of CYM-5442-induced lymphopenia by the S1P1 antagonist W146 confirms on-target, receptor-mediated activity [2]. CYM5181, as the parent scaffold, provides the chemical starting point for achieving this in vivo pharmacology.

Immunology In Vivo Pharmacology Lymphopenia S1P1 Agonist

Optimal Research and Procurement Applications for CYM5181


GPCR Mechanistic Studies: Allosteric vs. Orthosteric Agonism

CYM5181 is ideal for researchers dissecting S1P1 activation mechanisms. Its class-defining independence from Arg120/Glu121 residues [1] enables direct comparison with orthosteric agonists (e.g., SEW2871, FTY720-P) in receptor mutagenesis and signaling bias assays. This application leverages CYM5181's unique binding pharmacology to probe hydrophobic pocket engagement and non-competitive antagonism.

Medicinal Chemistry: Benchmarking S1P1 Agonist Scaffolds

As the original ultra-HTS hit, CYM5181 serves as the essential reference scaffold for structure-activity relationship (SAR) studies . Medicinal chemists optimizing novel S1P1 agonists can use CYM5181 to benchmark potency improvements (e.g., the 2.5-fold enhancement seen with CYM-5442) and evaluate modifications to the 3,5-diaryloxadiazole core.

Preclinical Immunology: Lymphocyte Trafficking Models

The CYM5181 chemotype (exemplified by CYM-5442) induces robust, on-target lymphopenia in vivo [2]. CYM5181 can be employed as a chemical probe in ex vivo or in vitro immune cell trafficking assays, particularly where a non-phosphorylated, direct-acting S1P1 agonist with a distinct binding mode is required to complement studies with FTY720-P or SEW2871.

Drug Discovery: Validating S1P1 as a Therapeutic Target

CYM5181 provides a chemically distinct, potent (EC50 = 3.4 nM) tool compound for target validation studies [3]. Its well-characterized pharmacology and relationship to the optimized derivative CYM-5442 make it suitable for confirming S1P1-mediated effects in disease models of autoimmunity, inflammation, and vascular biology, without the confounding factors of prodrug metabolism or multi-receptor activity associated with FTY720.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYM5181

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.